molecular formula C21H22N4O2 B2800937 [3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone CAS No. 2379974-96-4

[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone

Cat. No. B2800937
CAS RN: 2379974-96-4
M. Wt: 362.433
InChI Key: GRSQQWWPDZZJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone, also known as MPQP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs. MPQP is a quinoxaline derivative that has been shown to exhibit significant pharmacological activity, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of [3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone is not well understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. [3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory molecules. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone has been shown to have several biochemical and physiological effects, including anti-inflammatory, antitumor, and analgesic activities. It has also been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects. [3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone has several advantages for use in lab experiments, including its potent pharmacological activity and its ability to inhibit several enzymes and signaling pathways that are involved in inflammation and cancer cell growth. However, there are also some limitations to the use of [3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone in lab experiments, including its relatively complex synthesis method and its potential toxicity at high doses.

Future Directions

There are several future directions for research on [3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone, including further investigation of its mechanism of action and its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additional studies could also investigate the potential of [3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone as a lead compound for the development of new drugs with improved pharmacological properties.

Synthesis Methods

The synthesis of [3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone involves a multi-step process that begins with the reaction of 2-methyl-4-pyridylmethanol with piperidine in the presence of a dehydrating agent. This results in the formation of the intermediate 2-methyl-4-(piperidin-1-yl)methoxy)benzaldehyde, which is then reacted with 2-chloroquinoxaline to produce [3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone.

Scientific Research Applications

[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone has been the subject of several studies that have investigated its potential as a therapeutic agent. One study found that [3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone exhibited potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Another study found that [3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone had significant antitumor activity against several cancer cell lines, suggesting that it could be a promising candidate for the development of anticancer drugs.

properties

IUPAC Name

[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-15-11-17(8-9-22-15)27-14-16-5-4-10-25(13-16)21(26)20-12-23-18-6-2-3-7-19(18)24-20/h2-3,6-9,11-12,16H,4-5,10,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSQQWWPDZZJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.